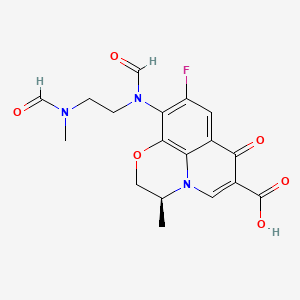
9-L-β-Aspartyl-daptomycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-L-β-Aspartic acid-daptomycin: is a cyclic lipopeptide antibiotic derived from the fermentation product of the bacterium Streptomyces roseosporus. It is known for its potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). This compound disrupts bacterial cell membranes, leading to rapid depolarization and inhibition of protein, RNA, and DNA synthesis .
Applications De Recherche Scientifique
Chemistry: In chemistry, 9-L-β-Aspartic acid-daptomycin is used as a model compound for studying the synthesis and modification of cyclic lipopeptides. Researchers explore its structure-activity relationships to develop more potent analogs .
Biology: In biological research, this compound is utilized to study the mechanisms of bacterial resistance and the role of membrane depolarization in bacterial cell death. It serves as a tool for investigating the interactions between antibiotics and bacterial membranes .
Medicine: Medically, 9-L-β-Aspartic acid-daptomycin is employed in the treatment of severe infections caused by Gram-positive bacteria, including MRSA and VRE. It is particularly valuable in cases where other antibiotics have failed .
Industry: In the pharmaceutical industry, this compound is used in the development of new antibiotics and as a reference standard for quality control in antibiotic production .
Mécanisme D'action
Target of Action
The primary target of 9-L-β-Aspartic acid-daptomycin is the bacterial cell membrane . It is clinically used to treat severe infections with Gram-positive bacteria .
Mode of Action
Daptomycin is a lipopeptide antibiotic that interacts with the bacterial cell membrane in a calcium-dependent manner . The best characterized effect of daptomycin is the permeabilization and depolarization of the bacterial cell membrane . This activity, which can account for daptomycin’s bactericidal effect, correlates with the level of phosphatidylglycerol (PG) in the membrane .
Biochemical Pathways
Daptomycin’s action involves the cytoplasmic membrane . It binds preferentially to membranes in active division regions of bacterial cells and causes large membrane reorganization in terms of the distribution of lipids and proteins . Reduced synthesis of PG or its increased conversion to lysyl-PG promotes bacterial resistance to daptomycin .
Pharmacokinetics
Its elimination is mainly renal, with about 50% of the dose excreted unchanged in the urine .
Result of Action
The primary effect of daptomycin is in inducing membrane reorganization .
Action Environment
The activity of daptomycin is calcium-dependent . . Cases of non-susceptibility during daptomycin therapy in clinically important organisms such as Staphylococcus aureus and Enterococcus faecium or E. faecalis are appearing with increasing frequency .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-L-β-Aspartic acid-daptomycin involves complex chemoenzymatic methodsThis method has shown to enhance the potency of the compound against resistant bacterial strains .
Industrial Production Methods: Industrial production of 9-L-β-Aspartic acid-daptomycin typically involves fermentation processes using Streptomyces roseosporus. The fermentation broth is then subjected to extraction and purification processes to isolate the active compound. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 9-L-β-Aspartic acid-daptomycin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its antibacterial properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) are used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Substitution reactions often involve reagents like alkyl halides and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions include various analogs of 9-L-β-Aspartic acid-daptomycin with enhanced antibacterial activity and reduced resistance .
Comparaison Avec Des Composés Similaires
Dalbavancin: Another cyclic lipopeptide antibiotic with activity against Gram-positive bacteria.
Vancomycin: A glycopeptide antibiotic used to treat serious bacterial infections.
Teicoplanin: Similar to vancomycin, used for treating Gram-positive bacterial infections.
Uniqueness: 9-L-β-Aspartic acid-daptomycin is unique due to its rapid bactericidal action and its ability to disrupt bacterial membranes through depolarization. Unlike vancomycin and teicoplanin, which inhibit cell wall synthesis, 9-L-β-Aspartic acid-daptomycin targets the bacterial membrane, making it effective against bacteria that have developed resistance to other antibiotics .
Propriétés
Numéro CAS |
123180-72-3 |
|---|---|
Formule moléculaire |
C72H101N17O26 |
Poids moléculaire |
1620.67 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
1-Oxa-4,7,10,13,17,20,23,26,29-nonaazacyclodotriacontane, cyclic peptide deriv.; CB 131010; LY 213846 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


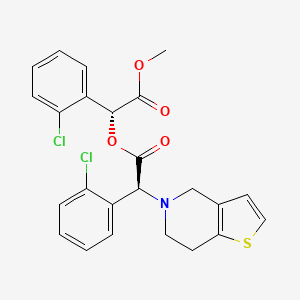
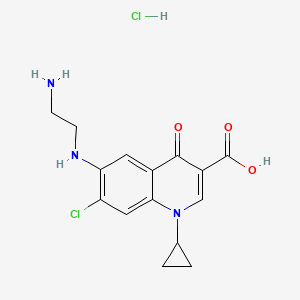
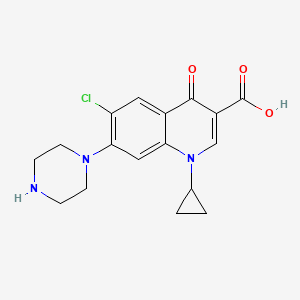
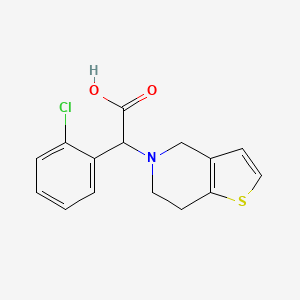
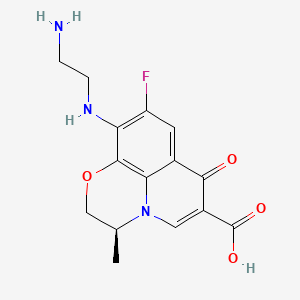
![Ethyl (r)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7h-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B601376.png)
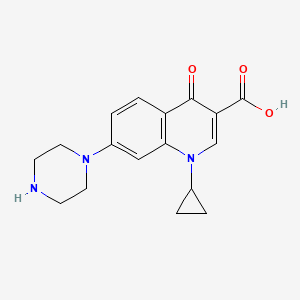
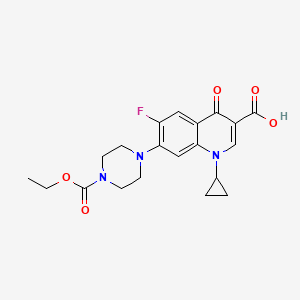
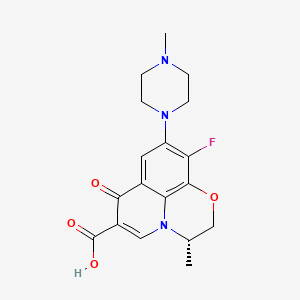
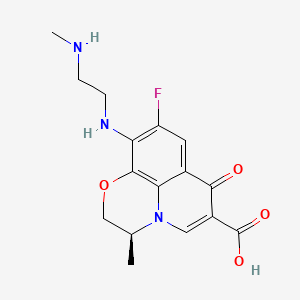
![[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate](/img/structure/B601388.png)
